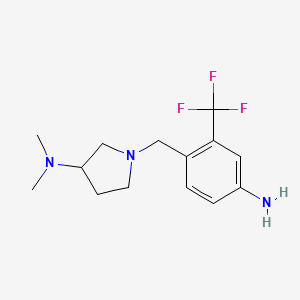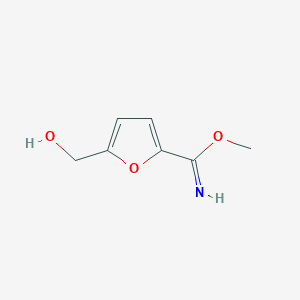
Methyl 5-(hydroxymethyl)furan-2-carbimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydroxymethyl)furan-2-carbimidate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)furan-2-carbimidate typically involves the reaction of furfuryl alcohol with appropriate reagents under controlled conditions. One common method includes the use of a ruthenium complex as a catalyst for the reductive amination of 5-hydroxymethylfurfural (HMF) in ethanol under a hydrogen atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furfurals. The process includes catalytic transformations under commercially relevant and environmentally acceptable conditions. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(hydroxymethyl)furan-2-carbimidate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Catalysts such as vanadyl phosphate are used for selective oxidation reactions.
Reduction: Noble metal catalysts like Ni-Ga intermetallic compounds are employed for selective hydrogenation.
Substitution: Various nucleophiles and appropriate solvents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Furan-2,5-dicarboxylic acid (FDCA): Formed through oxidation reactions.
2,5-bis(hydroxymethyl)furan (BHF): Formed through selective hydrogenation.
Various substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 5-(hydroxymethyl)furan-2-carbimidate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-(hydroxymethyl)furan-2-carbimidate involves its interaction with cellular components. The compound exhibits bacteriolytic effects by causing cell wall and membrane damage in bacteria . In cancer cells, it induces cytotoxicity through selective interactions with molecular targets, leading to cell death . The exact molecular pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
Methyl 5-(hydroxymethyl)furan-2-carbimidate can be compared with other similar compounds, such as:
5-Hydroxymethylfurfural (HMF): A precursor for various furan derivatives, including this compound.
Furan-2,5-dicarboxylic acid (FDCA): A product of oxidation reactions involving this compound.
2,5-bis(hydroxymethyl)furan (BHF): A product of selective hydrogenation reactions.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 5-(hydroxymethyl)furan-2-carboximidate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(8)6-3-2-5(4-9)11-6/h2-3,8-9H,4H2,1H3 |
Clave InChI |
BIGJCUJTUVGSRI-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1=CC=C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


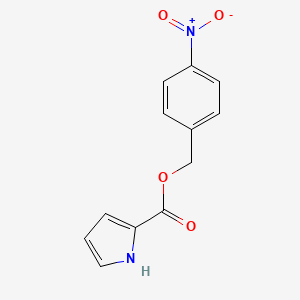
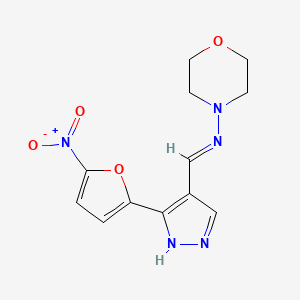
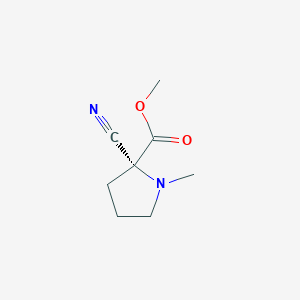
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
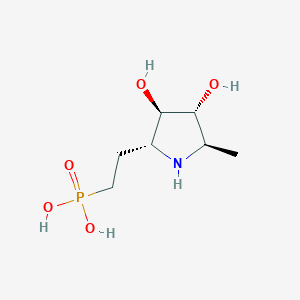
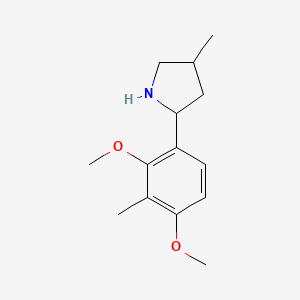
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

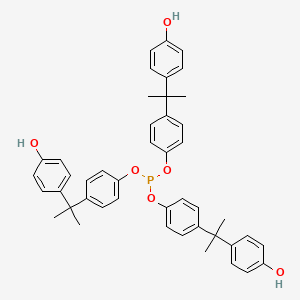
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
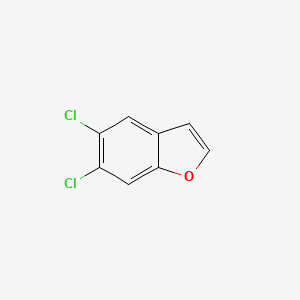
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
